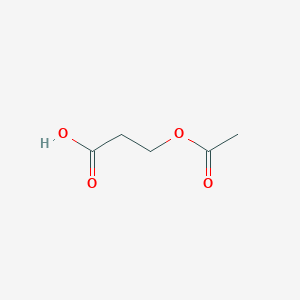![molecular formula C14H15FN4 B2761888 2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 400088-87-1](/img/structure/B2761888.png)
2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine” is a chemical compound with the molecular formula C22H20F4N4O . It is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyrimidine ring attached to a piperazine ring, which is further attached to a fluorophenyl group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for certain inhibitory effects .Aplicaciones Científicas De Investigación
Antagonists for Receptor Studies
A study by Hui-Ling Wang et al. (2007) identified a series of piperazinylpyrimidine analogs as potent antagonists of the vanilloid 1 receptor (VR1 or TRPV1), showcasing their potential in chronic pain management. This research led to the discovery of a second-generation clinical candidate with improved properties for further evaluation in human clinical trials (Hui-Ling Wang et al., 2007).
Antimicrobial Activity
Research by L. Yurttaş et al. (2016) explored the synthesis of dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including compounds with a pyrimidinylpiperazine structure. These compounds exhibited high antimicrobial activity, suggesting their potential as antimicrobial agents (L. Yurttaş et al., 2016).
Antiviral Activity
V. Nagalakshmamma et al. (2020) designed, synthesized, and evaluated urea/thiourea derivatives of 2-(piperazine-1-yl)-pyrimidine and 1-(4-Fluoro/4-Chloro phenyl)-piperazine molecules as tobacco mosaic virus (TMV) inhibitors. These compounds showed significant antiviral activity, highlighting their potential as novel TMV inhibitors (V. Nagalakshmamma et al., 2020).
Radiolabeling for Imaging
O. Eskola et al. (2002) synthesized 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, aimed at imaging dopamine D4 receptors. This compound was prepared via electrophilic fluorination, demonstrating the use of pyrimidinylpiperazine derivatives in the development of imaging agents for neurological studies (O. Eskola et al., 2002).
Molecular Docking Studies
V. Balaraju et al. (2019) conducted synthesis and docking studies on 1-(2-Fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole. The study presented a simple and efficient process for synthesizing novel compounds and further explored their potential through docking studies, indicating the importance of structural analysis in drug development (V. Balaraju et al., 2019).
Mecanismo De Acción
While the exact mechanism of action for “2-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine” is not specified, similar compounds have been studied for their inhibitory effects. For example, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Propiedades
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4/c15-12-2-4-13(5-3-12)18-8-10-19(11-9-18)14-16-6-1-7-17-14/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFMBQJFPQWXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-6-fluorobenzamide](/img/structure/B2761805.png)
![6-Tricyclo[3.2.1.02,4]octanylmethanol](/img/structure/B2761806.png)


![Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride](/img/structure/B2761813.png)

![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)


![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)
![3-methyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one](/img/structure/B2761826.png)
